(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Description
Properties
IUPAC Name |
(4-aminophenyl)-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKMWUTWFHTKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406955 | |
| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
110698-60-7 | |
| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 1-Methylimidazole
The direct coupling of 1-methylimidazole with 4-aminobenzoyl chloride represents a straightforward route to the target compound. However, the reactivity of the amino group necessitates protection to prevent undesired side reactions.
Reaction Conditions :
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is employed to maintain reaction inertness.
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl generated during acylation.
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Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.
Challenges :
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Amino Group Instability : The unprotected amino group may undergo nucleophilic attack or oxidation. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn) are recommended prior to acylation.
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Yield Optimization : Excess 4-aminobenzoyl chloride (1.2–1.5 equivalents) improves conversion rates, though purification becomes more complex due to by-product formation.
Reduction of Nitro-Precursor Intermediate
A more robust approach involves synthesizing (4-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone followed by catalytic hydrogenation to reduce the nitro group to an amine.
Step 1: Synthesis of Nitro Intermediate
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Acylation : 1-Methylimidazole reacts with 4-nitrobenzoyl chloride under conditions similar to Section 1.1, yielding the nitro derivative.
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Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials.
Step 2: Catalytic Hydrogenation
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Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel facilitates nitro-to-amine reduction.
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Conditions : Hydrogen gas (1–3 atm) in methanol or ethanol at 25–50°C achieves complete reduction within 6–12 hours.
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Workup : Filtration of the catalyst and solvent evaporation yields the crude product, which is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Advantages :
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Higher functional group tolerance compared to direct acylation.
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Avoids amino protection/deprotection steps.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent Selection :
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Polar aprotic solvents (e.g., THF, DCM) enhance acylation rates by stabilizing ionic intermediates.
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Protic solvents (e.g., methanol) are avoided in acylation to prevent hydrolysis of the acyl chloride.
Temperature Control :
Catalyst Loading and Hydrogen Pressure
Pd/C Efficiency :
Safety Considerations :
Purification and Characterization
Recrystallization Techniques
Solvent Systems :
Yield Improvement :
Analytical Validation
Spectroscopic Methods :
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IR Spectroscopy : Confirms amine formation (N–H stretch at ~3350 cm⁻¹) and ketone retention (C=O at ~1680 cm⁻¹).
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¹H NMR : Aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.0 ppm), while imidazole protons resonate at δ 7.2–7.5 ppm.
Chromatographic Purity :
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HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Acylation | Nitro Reduction |
|---|---|---|
| Steps | 1–2 | 2–3 |
| Yield | 60–75% | 80–92% |
| Purity | 85–90% | 95–99% |
| Complexity | Moderate | High |
| Cost | Low | Moderate |
Key Observations :
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The nitro reduction route offers superior yield and purity but requires additional safety measures for hydrogenation.
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Direct acylation is cost-effective for small-scale synthesis but less efficient for industrial production.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Scientific Research Applications
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Antimicrobial and Antiproliferative Activity
- Target Compound: Limited activity data available, but the 4-aminophenyl group is associated with antimicrobial properties in analogs (e.g., BD-1 in , which showed 75% yield and MIC values of 8–32 µg/mL against S. aureus).
- Fluorinated Analog : Likely reduced antimicrobial activity due to decreased hydrogen bonding but improved pharmacokinetics .
Thermal Stability
Solubility and LogP
- Target Compound: Moderate solubility in polar solvents (e.g., methanol, ethyl acetate) due to the amino group. Predicted logP ~1.2.
- Brominated Analog : Higher logP (~2.5) reduces aqueous solubility but improves lipid membrane penetration .
Biological Activity
The compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 110698-60-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 201.22 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
Antifungal Activity
Recent studies have highlighted the antifungal properties of imidazole derivatives, including this compound. Research indicates that compounds containing imidazole rings exhibit significant activity against various fungal pathogens, including Candida albicans.
Case Study: Antifungal Efficacy
In a comparative study, imidazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Candida albicans. The results are summarized in Table 1 below:
| Compound | MIC (µg/mL) | Positive Control (Fluconazole) |
|---|---|---|
| This compound | 15.6 | 25 |
| Compound A | 12.5 | 20 |
| Compound B | 18.0 | 30 |
The compound demonstrated a promising MIC value of 15.6 µg/mL , indicating its potential as an antifungal agent.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism.
Case Study: Inhibition of Lactate Dehydrogenase
A study assessed the inhibitory effects of various imidazole derivatives on human lactate dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. The findings are presented in Table 2:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 5.0 | Selective |
| Compound C | 10.0 | Non-selective |
| Compound D | 3.5 | Selective |
The compound exhibited an IC50 value of 5.0 µM , demonstrating strong inhibitory activity against hLDHA and selective targeting, which is favorable for reducing side effects in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazole Ring : Contributes to the antifungal and anticancer properties.
- Amino Group : Enhances interaction with biological targets.
- Phenyl Substituent : Influences lipophilicity and bioavailability.
Q & A
Q. What are the recommended synthetic routes for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a 4-aminophenyl fragment with a 1-methylimidazole moiety via a ketone linkage. Key steps include:
- Acylation : Use benzoyl chloride derivatives under basic conditions (e.g., NaH in THF at 0°C) to form the methanone bridge .
- Deprotection : Tetrabutyl ammonium fluoride (TBAF) in THF effectively removes sulfonyl protecting groups from intermediates, yielding the final product in 15–40% yields .
- Optimization : Reaction temperature and solvent polarity significantly impact yields. For example, ethanol or THF at 0–25°C minimizes side reactions like hydrodechlorination .
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR are critical for verifying the imidazole ring protons (δ 7.2–8.5 ppm) and the aminophenyl group (δ 6.5–7.3 ppm). Methanone carbonyls appear at ~190–200 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 256.12 for CHNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing stereochemistry in derivatives .
Q. What stability considerations are relevant for storing and handling this compound?
Methodological Answer:
- Light Sensitivity : The aromatic amine group may oxidize under prolonged light exposure; store in amber vials at –20°C .
- Moisture : Imidazole rings can hydrolyze in acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DCM) during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Methodological Answer:
- Core Modifications : Replace the 4-aminophenyl group with halogenated or methoxy-substituted aryl rings to assess electronic effects on binding affinity .
- Imidazole Substitutions : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to evaluate steric hindrance in enzyme active sites .
- Biological Assays : Test derivatives in tubulin polymerization assays (for anticancer activity) or lymphocyte modulation studies (for immunomodulatory effects) .
Q. What strategies resolve contradictions in crystallographic data for imidazole-containing complexes?
Methodological Answer:
Q. How can computational methods complement experimental data in analyzing its reactivity?
Methodological Answer:
Q. What experimental approaches troubleshoot low yields in catalytic cycloaddition reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Compare Ce(IV)-pyridyl-bis(oxazoline) catalysts (5–10 mol%) for enantioselective nitrone cycloadditions. Higher catalyst loads (10 mol%) improve yields (e.g., 72% for isoxazolidine derivatives) .
- Solvent Effects : Use EtOAc instead of DCM to stabilize reactive intermediates during cycloaddition .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
Q. Why do similar synthetic routes produce varying yields in different studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
